3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid

Descripción general

Descripción

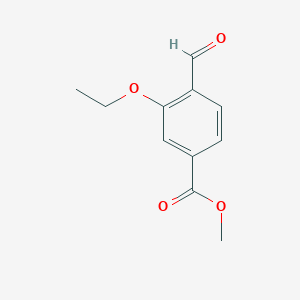

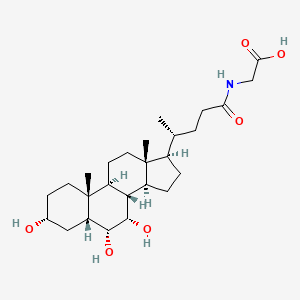

3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid, also known as 3-Fluoro-2-trifluoromethoxy-3-phenylacrylic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 284.2 g/mol and a melting point of 73 °C. This compound has been used in various scientific research applications, such as in the synthesis of new compounds, in biochemical and physiological studies, and in laboratory experiments.

Aplicaciones Científicas De Investigación

Halogen-Halogen Interactions and Magnetic Properties

Fluoro-phenyl-acrylic acids, closely related to 3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid, have been used to synthesize metal complexes that exhibit intriguing halogen-halogen interactions, particularly fluoro-fluoro contacts. Such compounds include trinuclear complexes and 2D grid-like metal-organic framework structures. These structures are not just structurally interesting but also display antiferromagnetic interactions between metal ions, a property of potential interest in materials science and magnetism studies (Liu, Liu, & Li, 2011).

Polymerization and Material Properties

3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid and its derivatives are pivotal in the synthesis and polymerization of various materials. These compounds have found significant applications in creating materials with unique properties. For instance, they are utilized in the (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, producing copolymers and terpolymers with high-tech applications. These materials are valued for their low toxicity, versatility, and usage in fields like lithography, polymer electrolyte membranes for fuel cells, and lithium-ion batteries (Patil & Améduri, 2013).

Fluorinated Acrylates and Repellent Properties

Fluorinated acrylates derived from compounds akin to 3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid are essential in synthesizing materials with repellent properties. These acrylates contribute to the production of fluorinated polyacrylates with remarkable water and oil repellency, comparable to materials with long perfluorooctyl groups. This feature makes them promising candidates as alternatives for water and oil repellent agents, especially in the textile industry (Huang, Meng, Qing, & Qing, 2007).

Optoelectronic Applications

Derivatives of compounds like 3-(2-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid are used in optoelectronic applications. For instance, the synthesis and characterization of novel poly(arylene ether)s based on specific fluoro- and trifluoromethyl-phenyl derivatives have shown high thermal stability and solubility in a wide range of organic solvents. These properties, coupled with their ability to form transparent and flexible films, make them suitable for applications in the field of optoelectronics (Salunke, Ghosh, & Banerjee, 2007).

Propiedades

IUPAC Name |

(E)-3-[2-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-9-6(4-5-8(15)16)2-1-3-7(9)17-10(12,13)14/h1-5H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECZRPAXCLEWDV-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethoxy)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443683.png)

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)

![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)

![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)